1-(3-氯-4-甲基苯基)乙基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

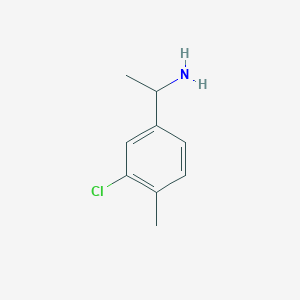

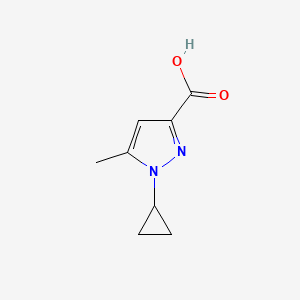

1-(3-Chloro-4-methylphenyl)ethan-1-amine is a chemical compound with the CAS number 105321-42-4 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 1-(3-Chloro-4-methylphenyl)ethan-1-amine can be achieved through transaminase-mediated chiral selective transamination . In this process, 1-(3-methylphenyl)ethan-1-one is converted to (1R)-(3-methylphenyl)ethan-1-amine . The enzyme ATA-025 was found to be the most effective for this bioconversion, and dimethylsulfoxide (10% V/V) was identified as the best co-solvent .Molecular Structure Analysis

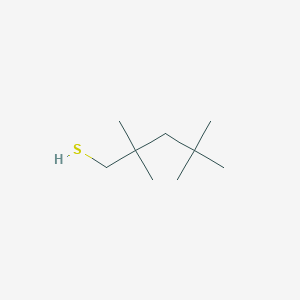

The linear formula of 1-(3-Chloro-4-methylphenyl)ethan-1-amine is C9H12ClN . It has a molecular weight of 169.65 .Physical And Chemical Properties Analysis

1-(3-Chloro-4-methylphenyl)ethan-1-amine is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere .科学研究应用

Inhibitor in Medicinal Chemistry

1-(3-Chloro-4-methylphenyl)ethan-1-amine: has been studied as an inhibitor in medicinal chemistry. Among the derivatives, compound 4i was found to be particularly effective . Researchers explore its potential for inhibiting specific enzymes or pathways related to diseases.

Chiral Selective Synthesis

Transaminases (TAs) play a crucial role in chiral selective synthesis. Specifically, they can convert 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine. The enzyme ATA-025, along with dimethylsulfoxide as a co-solvent, has been identified as a promising combination for this bioconversion . This application is relevant in drug synthesis and asymmetric catalysis.

Environmentally Friendly Synthesis

TAs, including those capable of working with 1-(3-chloro-4-methylphenyl)ethan-1-amine, offer an environmentally friendly approach to synthesizing pharmaceutically relevant compounds. By starting from prochiral ketones, researchers can obtain enantiopure drug-like derivatives . This method reduces waste and avoids toxic reagents.

安全和危害

This compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of skin contact, wash with plenty of soap and water . If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing . If in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

1-(3-chloro-4-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIRSRKHNYYKOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-methylphenyl)ethan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2777754.png)

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate](/img/structure/B2777755.png)

![1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one](/img/structure/B2777760.png)

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2777765.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2777774.png)